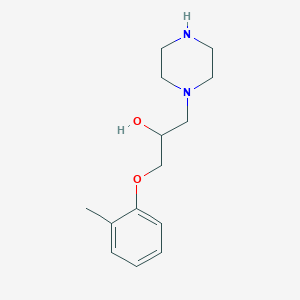

1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol

Description

1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol is a synthetic organic compound featuring a piperazine ring linked to a propan-2-ol backbone substituted with an o-tolyloxy group (2-methylphenoxy). This structure combines a polar secondary alcohol, a piperazine moiety (a six-membered ring with two nitrogen atoms), and an aromatic ether group.

Properties

IUPAC Name |

1-(2-methylphenoxy)-3-piperazin-1-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-12-4-2-3-5-14(12)18-11-13(17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUQBZHTHQFDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2CCNCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol typically involves the reaction of piperazine with 3-o-tolyloxy-propan-2-ol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol serves as a versatile reagent in organic synthesis. It is employed as a building block for the development of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclizations.

Biology

In biological research, this compound is utilized to study enzyme inhibition and receptor binding. It provides insights into biological pathways and mechanisms by interacting with specific proteins and enzymes, which can modulate their activity. For instance, studies have shown that it can influence neurotransmitter systems, making it relevant for understanding psychiatric disorders .

Medicine

The therapeutic potential of this compound is being explored in drug discovery. It has been investigated for its effects on neurological and psychiatric disorders due to its interaction with dopamine and serotonin receptors . Recent studies have highlighted its cytotoxic effects against various cancer cell lines, indicating potential applications as an anticancer agent.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products. Its properties make it suitable for developing new materials and chemical processes.

Case Study 1: Anticancer Activity

Research has demonstrated that compounds related to this compound exhibit significant cytotoxicity against breast cancer cells (MCF-7) using the MTT assay. This indicates potential as anticancer agents by targeting specific cancer pathways.

Case Study 2: Neuroprotective Effects

A study investigating D3 dopamine receptor agonists highlighted the neuroprotective properties of compounds similar to this compound in models of neurodegeneration induced by toxins such as MPTP in mice. This suggests that such compounds may serve as therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (CAS 110894-01-4)

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol

- Structure : Methyl group at the para position on the phenyl ring.

- Molecular Formula : C₁₄H₂₂N₂O₂.

- Key Difference : Para substitution often enhances symmetry and may improve crystallinity or thermal stability compared to ortho/meta analogs .

Aryl/Thioaryl Substituent Variations

1-(Piperazin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol (CAS 1493376-54-7)

- Structure : Replaces o-tolyloxy with a thiophen-2-ylthio group.

- Molecular Formula : C₁₁H₁₈N₂OS₂.

- Molecular Weight : 258.4 g/mol.

1-(Piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propan-2-ol

- Structure : Features a trimethoxyphenyl group instead of o-tolyloxy.

- Key Difference : The electron-rich trimethoxy substituent could influence π-π stacking interactions or solubility in polar solvents .

Modifications to the Piperazine or Propanol Backbone

1-(2-Methylpiperazin-1-yl)propan-2-ol (CAS 126934-46-1)

1-Ethoxy-3-(piperazin-1-yl)propan-2-ol (CAS 1374510-75-4)

- Structure : Ethoxy group replaces the aryloxy substituent.

- Molecular Formula : C₈H₁₈N₂O₂.

Research Implications

- Ortho vs. Meta/Para Isomers : Ortho-substituted derivatives may exhibit steric hindrance, affecting binding to targets like serotonin or dopamine receptors. Meta/para isomers could offer better conformational compatibility with flat binding pockets .

- Thioether vs. Ether Linkages : Thioether-containing analogs (e.g., thiophen-2-ylthio) show increased resistance to enzymatic hydrolysis compared to ether-linked compounds, enhancing in vivo stability .

- Piperazine Modifications : Alkylation or substitution on the piperazine ring (e.g., 2-methylpiperazine) alters pKa and solubility, critical for blood-brain barrier penetration in CNS-targeted drugs .

Biological Activity

1-Piperazin-1-yl-3-o-tolyloxy-propan-2-ol is a synthetic compound belonging to the class of piperazine derivatives, which are known for their diverse biological activities. This compound is particularly notable for its potential therapeutic applications in the treatment of central nervous system disorders due to its interaction with neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 250.34 g/mol. Its structure features a piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, and an o-tolyloxy group that contributes to its unique chemical properties and biological activity .

This compound has been investigated for its role as a triple reuptake inhibitor , affecting serotonin, norepinephrine, and dopamine transporters. This mechanism may provide therapeutic benefits for conditions such as depression and anxiety disorders by enhancing neurotransmitter availability in the synaptic cleft.

Interaction with Neurotransmitter Systems

The compound's ability to modulate neurotransmitter levels is crucial for understanding its mechanism of action. Preliminary studies suggest that it may influence both serotonin and norepinephrine pathways significantly, which are critical in mood regulation and could also exhibit neuroprotective effects .

Biological Activity and Pharmacological Potential

Research indicates that this compound may have several pharmacological effects:

Potential Therapeutic Applications:

- Antidepressant Effects: By inhibiting the reuptake of serotonin and norepinephrine, this compound may alleviate symptoms of depression.

- Anxiolytic Properties: Its action on neurotransmitter systems suggests potential use in treating anxiety disorders.

- Neuroprotection: Preliminary findings indicate neuroprotective effects, which could be beneficial in various neurodegenerative conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of functional groups that enhance its pharmacological profile compared to other similar compounds. Here’s a comparison with related piperazine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.